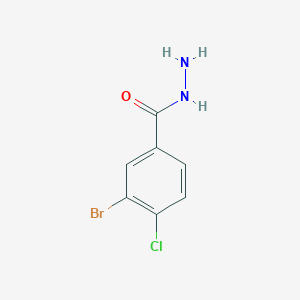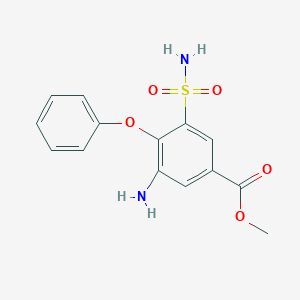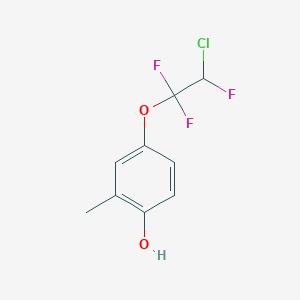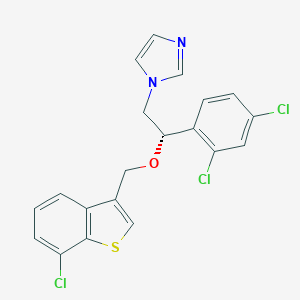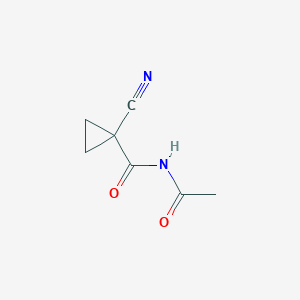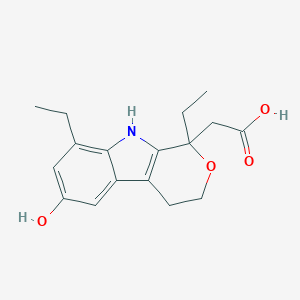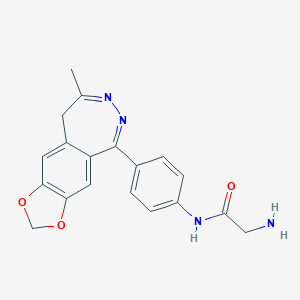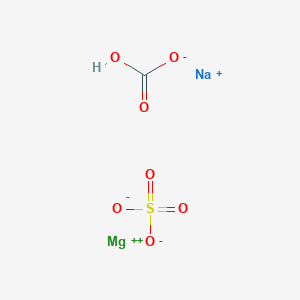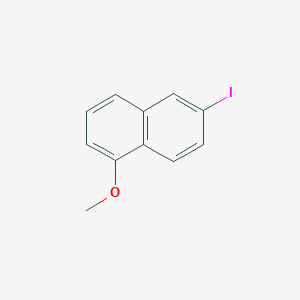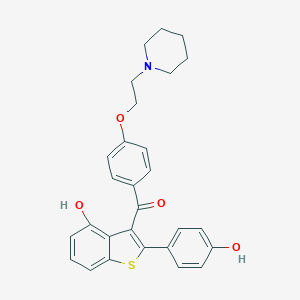
4-Hydroxy Raloxifene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator. It is known for its potential therapeutic applications, particularly in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. The compound exhibits both estrogenic and anti-estrogenic effects, making it a valuable agent in hormone-related therapies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Raloxifene typically involves the Friedel-Crafts acylation of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride, followed by the deprotection of the methane sulfonyl group. This process is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthesis process to be cost-effective and environmentally friendly. The use of water as a solvent for the deprotection of the sulfonyl group is a notable advancement, reducing the reliance on hazardous organic solvents .
化学反応の分析
Types of Reactions: 4-Hydroxy Raloxifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
科学的研究の応用
4-Hydroxy Raloxifene has a wide range of scientific research applications:
Chemistry: It is used in the study of selective estrogen receptor modulators and their derivatives.
Biology: The compound is investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: this compound is explored for its potential in treating osteoporosis and breast cancer.
Industry: The compound’s properties make it suitable for developing new pharmaceuticals and therapeutic agents
作用機序
4-Hydroxy Raloxifene exerts its effects by binding to estrogen receptors, inducing conformational changes that modulate the expression of estrogen-dependent genes. This results in both agonistic and antagonistic effects, depending on the tissue type. The compound’s primary molecular targets include estrogen receptors in bone, breast, and uterine tissues .
類似化合物との比較
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Toremifene: Similar to Tamoxifen, used for treating metastatic breast cancer.
Afimoxifene: A metabolite of Tamoxifen with similar estrogen receptor modulating properties.
Uniqueness of 4-Hydroxy Raloxifene: this compound is unique due to its specific binding affinity and differential effects on various estrogen receptors. Unlike Tamoxifen and Toremifene, it has a more favorable profile in terms of reducing the risk of uterine cancer and does not cause endometrial proliferation .
特性
IUPAC Name |
[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUIPGLJUIQCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
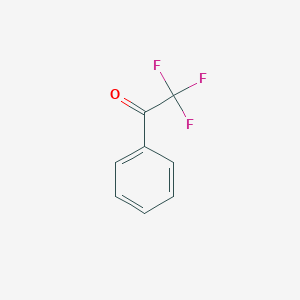
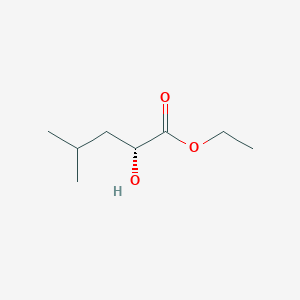
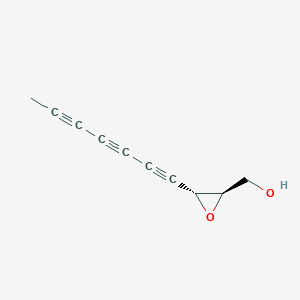
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
